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Compound of Interest

Compound Name: Phenanthridin-5(6H)-amine

Cat. No.: B15451213 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of

Phenanthridin-5(6H)-amine, a significant heterocyclic compound. Due to the limited

availability of public spectroscopic data for Phenanthridin-5(6H)-amine, this document

presents a comparative analysis with the structurally related compounds, phenanthridine and

phenanthridin-6(5H)-one. This approach allows for an informed estimation of the expected

spectral characteristics of the target molecule and provides a foundational understanding for

researchers working with this class of compounds.

Introduction to Phenanthridin-5(6H)-amine
Phenanthridin-5(6H)-amine, also known as 6-Aminophenanthridine, is a heterocyclic amine

with the chemical formula C₁₃H₁₀N₂ and a molecular weight of 194.23 g/mol .[1] Its chemical

structure is based on the phenanthridine core, a nitrogen-containing polycyclic aromatic

hydrocarbon. The presence of the amine group at the 6-position is expected to significantly

influence its spectroscopic properties compared to the parent phenanthridine molecule.

Spectroscopic Data Analysis
While experimental spectra for Phenanthridin-5(6H)-amine are not readily available in public

databases, the following tables summarize the spectroscopic data for the parent compound,

phenanthridine, and a closely related derivative, phenanthridin-6(5H)-one. This comparative

data provides valuable insights into the characteristic signals of the phenanthridine scaffold.
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¹H NMR Spectroscopy
Table 1: ¹H NMR Spectroscopic Data

Compound Solvent Chemical Shifts (δ, ppm)

Phenanthridine CDCl₃

9.26 (s, 1H), 8.54 (d, J=8.1 Hz,

1H), 8.52 (d, J=8.3 Hz, 1H),

8.19 (d, J=8.1 Hz, 1H), 7.99 (t,

J=7.6 Hz, 1H), 7.88 (t, J=7.6

Hz, 1H), 7.72 (m, 2H), 7.64 (m,

1H)[2]

Phenanthridin-6(5H)-one Not specified
Data not readily available in a

comparable format.

Phenanthridin-5(6H)-amine Not available

Data not publicly available.

Expected signals would

include aromatic protons and a

characteristic signal for the

amine protons.

¹³C NMR Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data
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Compound Solvent Chemical Shifts (δ, ppm)

Phenanthridine Chloroform-d

152.9, 143.9, 133.2, 130.5,

129.9, 128.7, 128.5, 127.1,

126.8, 125.0, 123.7, 122.0,

121.7[3]

Phenanthridin-6(5H)-one DMSO-D6
Data available but requires

specific software to view.[4]

Phenanthridin-5(6H)-amine Not available

Data not publicly available.

Expected signals would

include aromatic carbons and

a carbon atom bonded to the

amine group, which would be

shifted compared to the parent

compound.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands

Compound Functional Group
Characteristic Absorption
(cm⁻¹)

Phenanthridine Aromatic C-H stretch 3100-3000

Aromatic C=C stretch 1600-1450

Phenanthridin-5(6H)-amine N-H stretch (amine)

Expected around 3400-3250

(likely two bands for a primary

amine)

Aromatic C-H stretch Expected around 3100-3000

C-N stretch (aromatic amine) Expected around 1335-1250

N-H bend (primary amine) Expected around 1650-1580

Mass Spectrometry
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Table 4: Mass Spectrometry Data

Compound Ionization Method Molecular Ion (m/z)
Key Fragmentation
Peaks (m/z)

Phenanthridine EI 179 (M⁺)[5] 178, 152, 151

Phenanthridin-6(5H)-

one
Not specified 195 (M⁺)[6] Not specified

Phenanthridin-5(6H)-

amine
Not available

Expected at 194 (M⁺)

for C₁₃H₁₀N₂[1]

Expected

fragmentation would

involve loss of H,

HCN, and other

characteristic aromatic

amine fragments.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of N-

heterocyclic aromatic amines like Phenanthridin-5(6H)-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid

overlapping signals with the analyte.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Set the spectral width to cover the expected range of aromatic and amine protons

(typically 0-12 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Phenanthridine
https://pubchem.ncbi.nlm.nih.gov/compound/6_5H_-Phenanthridinone
https://pubchem.ncbi.nlm.nih.gov/compound/6-Aminophenanthridine
https://www.benchchem.com/product/b15451213?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15451213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Set the spectral width to cover the expected range for aromatic carbons (typically 0-160

ppm).

A larger number of scans will be required for ¹³C NMR due to the lower natural abundance

of the ¹³C isotope.

Data Processing: Process the raw data using appropriate NMR software. This includes

Fourier transformation, phase correction, baseline correction, and referencing the chemical

shifts to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method):

Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene

chloride or acetone).[7]

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[7]

Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[7]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Place the salt plate in the sample holder of the spectrometer.

Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Collect a background spectrum of the clean salt plate to subtract from the sample

spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.
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Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Ionization (EI).

Data Acquisition:

Introduce the sample into the mass spectrometer.

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to detect the

molecular ion and expected fragment ions.

For more detailed structural information, tandem mass spectrometry (MS/MS) can be

performed to analyze the fragmentation pattern of the molecular ion.

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the

fragmentation pattern to confirm the structure.

Visualizations
Logical Workflow for Spectroscopic Analysis
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Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Structural Elucidation

Phenanthridin-5(6H)-amine

Dissolve in
Deuterated Solvent

Prepare Thin Film
on Salt Plate

Dissolve in
Volatile Solvent

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Process NMR Data
(Chemical Shifts, Coupling)

Analyze IR Spectrum
(Functional Groups)

Analyze Mass Spectrum
(Molecular Weight, Fragmentation)

Confirm Molecular Structure

Spectroscopic Techniques

Structural Information¹H & ¹³C NMR Provides information on the chemical environment of hydrogen and carbon atoms.

Phenanthridin-5(6H)-amine Structure

C-H Framework

Functional Groups (Amine)

Molecular Formula & Connectivity

Connectivity

IR Spectroscopy Identifies functional groups present in the molecule. Identification

Mass Spectrometry Determines the molecular weight and fragmentation pattern.

Confirmation
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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